Methyl (2Z)-[5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetate
Overview
Description
Methyl (2Z)-[5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetate is a useful research compound. Its molecular formula is C18H15ClN2O2 and its molecular weight is 326.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Solubility Studies : The solubility of related benzodiazepines like diazepam and lorazepam in mixtures such as propane-1,2-diol and water has been studied. These findings are important for understanding the physical properties and formulation of benzodiazepine derivatives (Jouyban et al., 2010).
Metal Ion Catalysis : Research has shown that metal ions can catalyze reactions involving benzodiazepines, leading to various oxidized products. This indicates potential applications in chemical synthesis and modification of benzodiazepine compounds (Szeverényi & Simándi, 1989).
Anomalous Chemical Reactions : An unexpected reaction was observed when a benzodiazepine compound reacted with sodium acetate and 1,1'-carbonyldiimidazole. This highlights the complex chemistry of benzodiazepines and their derivatives (Banks, Hawi, & Digenis, 1991).
Synthesis Methods : Various synthesis methods have been developed for benzodiazepines and their derivatives, indicating their importance in pharmaceutical and chemical industries (Dain, 1987).
Crystal Structure Analysis : The crystal structure of related benzodiazepine compounds has been determined, providing insight into their molecular configuration and potential interactions (Rafalko, Fryer, & Kudzma, 1993).
Microbiological Synthesis : Research has explored the microbiological synthesis of benzodiazepines, which could offer new methods for producing these compounds (Davidenko & Zabolotskaya, 1981).
Potential in Inflammation and Arthritis Research : Studies have investigated the role of benzodiazepine receptors in inflammatory responses and rheumatoid arthritis, suggesting therapeutic applications (Torres et al., 1999); (Bribes et al., 2002).
Properties
IUPAC Name |
methyl (2Z)-2-[5-(3-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-ylidene]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-23-17(22)10-14-11-20-18(12-5-4-6-13(19)9-12)15-7-2-3-8-16(15)21-14/h2-10,21H,11H2,1H3/b14-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZNXYQJCFPHMR-UVTDQMKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1CN=C(C2=CC=CC=C2N1)C3=CC(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C\1/CN=C(C2=CC=CC=C2N1)C3=CC(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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